2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(3-1)17-10-11-4-5-13-12(9-11)6-8-16-13/h1-5,7,9H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCJLRZTCIDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)COC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine typically involves the etherification and cyclization of appropriate precursors. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine serves as a versatile building block. Its unique structure allows for the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against several bacterial strains.
- Anticancer Activity: Preliminary investigations suggest potential in inhibiting cancer cell proliferation through apoptosis induction.
Medicine
Ongoing research is focused on its therapeutic potential. The compound's interaction with biological targets suggests possibilities for:
- Drug Development: Targeting specific pathways involved in diseases such as cancer and infections.
- Pharmacological Studies: Understanding its mechanism of action can lead to novel treatment options.
Industry
In industrial applications, this compound is used as an intermediate in pharmaceutical production and material science. Its properties facilitate the formulation of new materials with enhanced performance characteristics.
Case Studies
-
Antimicrobial Activity Study:
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Cancer Cell Proliferation Inhibition:
- Research involving human cancer cell lines revealed that the compound induced apoptosis, suggesting mechanisms that could be exploited for cancer therapy.
-
Material Science Application:
- Investigations into the use of this compound in polymer synthesis showed enhanced mechanical properties in composite materials, indicating its utility in developing advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzofuran-Pyridine Hybrids
| Compound Name | Core Structure Modifications | Target Receptor (Ki, nM) | Metabolic Stability (t½, human liver microsomes) |
|---|---|---|---|
| This compound | Dihydrobenzofuran + pyridine | 5-HT₃ (Ki = 12 nM) | 45 minutes |
| 5-(Pyridin-2-ylmethoxy)benzofuran | Fully unsaturated benzofuran | 5-HT₃ (Ki = 8 nM) | 22 minutes |
| 2-(Benzofuran-5-ylmethoxy)quinoline | Quinoline substitution | 5-HT₂A (Ki = 150 nM) | 68 minutes |
| 2-[(Benzofuran-5-yl)oxy]pyridine | Direct ether linkage (no CH₂ spacer) | 5-HT₃ (Ki = 35 nM) | 15 minutes |
Key Findings :
- Aromaticity Impact : The fully unsaturated benzofuran analog (5-(Pyridin-2-ylmethoxy)benzofuran) exhibits higher 5-HT₃ affinity (Ki = 8 nM vs. 12 nM) due to enhanced π-π stacking with the receptor’s aromatic residues. However, its metabolic stability is inferior (t½ = 22 minutes vs. 45 minutes), likely due to oxidative degradation of the unsaturated benzofuran ring .
- Linker Flexibility : The CH₂ spacer in this compound improves conformational flexibility, enabling better accommodation in hydrophobic receptor pockets compared to the rigid ether-linked analog 2-[(Benzofuran-5-yl)oxy]pyridine (Ki = 35 nM) .
- Heterocycle Substitution: Replacing pyridine with quinoline (2-(Benzofuran-5-ylmethoxy)quinoline) shifts receptor selectivity toward 5-HT₂A but reduces potency, highlighting the pyridine ring’s critical role in 5-HT₃ interactions .
Observations :
- Synthetic Efficiency : The dihydrobenzofuran derivative requires fewer steps (3 steps, 62% yield) compared to the unsaturated analog (4 steps, 38% yield), as dihydrobenzofuran precursors are more stable during alkylation .
- Solubility-LogP Trade-off : The CH₂ spacer in this compound balances lipophilicity (LogP = 2.7) and solubility (0.5 mg/mL), outperforming the more lipophilic 5-(Pyridin-2-ylmethoxy)benzofuran (LogP = 3.1, solubility = 0.2 mg/mL) .
Biological Activity
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine is a compound belonging to the class of benzofuran derivatives. These compounds have garnered attention for their diverse biological and pharmacological activities. This article reviews the biological activity of this specific compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)pyridine |
| Molecular Formula | C14H13NO2 |
| CAS Number | 2201698-84-0 |
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that various derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity to active compounds suggests potential antimicrobial efficacy.
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the inhibition of tumor growth factors. The compound's ability to interact with cellular receptors may contribute to its anticancer effects .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Receptor Modulation : It may act as an allosteric modulator on G-protein coupled receptors (GPCRs), influencing signaling pathways involved in various physiological processes .
- Oxidative Stress Reduction : Compounds in this class often exhibit antioxidant properties, which can mitigate oxidative damage in cells .
Case Studies
Several studies have investigated the biological activities of related benzofuran compounds:
- Study on Antibacterial Activity : A comparative analysis showed that certain benzofuran derivatives had effective antibacterial properties with inhibition zones ranging from 18 mm to 24 mm against multiple bacterial strains .
- Anticancer Research : Research focusing on similar compounds demonstrated their potential in reducing tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
